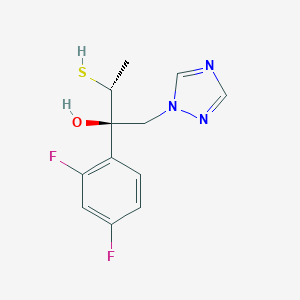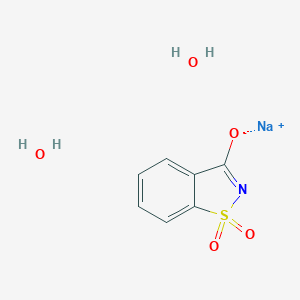![molecular formula C10H13NO2 B152459 (S)-[(1-Phenylethyl)amino]essigsäure CAS No. 78397-14-5](/img/structure/B152459.png)
(S)-[(1-Phenylethyl)amino]essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(S)-[(1-Phenylethyl)amino]acetic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals and chiral drugs.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(1-Phenylethyl)amino]acetic acid can be achieved through several methods. One common approach involves the reductive amination of acetophenone with ammonia or an amine, followed by the introduction of the glycine moiety. The reaction typically proceeds as follows:
Reductive Amination: Acetophenone is reacted with ammonia or an amine in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon (Pd/C) to form (S)-1-phenylethylamine.
Glycine Introduction: The resulting (S)-1-phenylethylamine is then reacted with chloroacetic acid or its derivatives under basic conditions to yield (S)-[(1-Phenylethyl)amino]acetic acid.
Industrial Production Methods
Industrial production of (S)-[(1-Phenylethyl)amino]acetic acid may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Such as crystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-[(1-Phenylethyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl ketone derivatives.
Reduction: Formation of (S)-[(1-Phenylethyl)amino]ethanol.
Substitution: Formation of N-substituted derivatives.
Wirkmechanismus
The mechanism of action of (S)-[(1-Phenylethyl)amino]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: The compound can influence pathways related to neurotransmitter synthesis and degradation, potentially affecting neurological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic Acid: A simpler analog with a phenyl group attached to acetic acid.
1-Phenylethylamine: Lacks the glycine moiety but shares the phenylethylamine structure.
Glycine: The simplest amino acid, lacking the phenylethylamine group.
Uniqueness
(S)-[(1-Phenylethyl)amino]acetic acid is unique due to its chiral nature and the presence of both phenylethylamine and glycine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
IUPAC Name |
2-[[(1S)-1-phenylethyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEBVEWGRABHPU-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499840 |
Source


|
| Record name | N-[(1S)-1-Phenylethyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78397-14-5 |
Source


|
| Record name | N-[(1S)-1-Phenylethyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)


